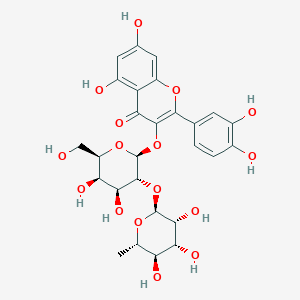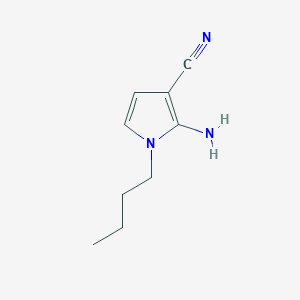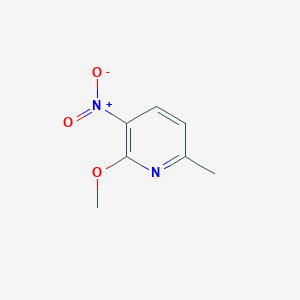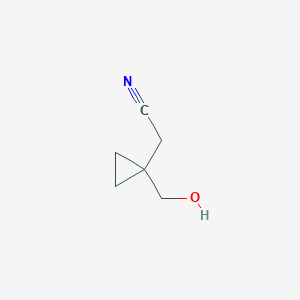![molecular formula C9H11N5 B049701 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine CAS No. 111692-94-5](/img/structure/B49701.png)
1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine, also known as MMBI, is a compound that has gained attention in scientific research due to its potential therapeutic applications. MMBI is a guanidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising compound for further investigation.
Mechanism Of Action
The mechanism of action of 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine has been shown to inhibit the activity of protein kinase C and phosphodiesterase, which are involved in cell signaling and growth. In addition, 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine has been shown to inhibit the activity of histone deacetylase, which is involved in gene expression.
Biochemical And Physiological Effects
1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on enzymes and signaling pathways, 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine has been shown to have antioxidant and anti-inflammatory properties. 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine has also been shown to increase the expression of certain genes involved in cell survival and growth.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine in lab experiments is its relatively low toxicity compared to other compounds. In addition, 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine has been shown to have a variety of biochemical and physiological effects, making it a versatile compound for investigating various biological processes. However, one limitation of using 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research involving 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine. One area of interest is the potential use of 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine in treating neurodegenerative diseases. Further studies are needed to determine the specific mechanisms by which 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine exerts its neuroprotective effects. In addition, the potential use of 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine in cancer therapy warrants further investigation, particularly in combination with other chemotherapeutic agents. Finally, more studies are needed to determine the safety and efficacy of 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine in human clinical trials.
Synthesis Methods
The synthesis of 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine involves the reaction of 2-aminobenzimidazole with methyl isocyanate, followed by the addition of guanidine hydrochloride. This results in the formation of 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine, which can be purified through recrystallization.
Scientific Research Applications
1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine has been studied for its potential therapeutic applications in a variety of scientific fields. In the field of cancer research, 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine has been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-(1-methylbenzimidazol-2-yl)guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-14-7-5-3-2-4-6(7)12-9(14)13-8(10)11/h2-5H,1H3,(H4,10,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFQEAXSEHARPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N=C(N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-(2-Chloro-1-methyl-ethyl)-[1,3]dioxolane](/img/structure/B49649.png)

